molecular formula C8H11NO2 B123284 4-Methoxy-3,5-dimethylpyridine 1-Oxide CAS No. 91219-89-5

4-Methoxy-3,5-dimethylpyridine 1-Oxide

Cat. No.: B123284
CAS No.: 91219-89-5
M. Wt: 153.18 g/mol
InChI Key: QVLHHDZWTFJIPA-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine (B92270) N-Oxide Chemistry

Substituted pyridine N-oxides are a class of aromatic heterocyclic compounds derived from pyridine. The introduction of an N-oxide group to the pyridine ring fundamentally alters its electronic properties and reactivity. This functional group enhances the chemical reactivity of the molecule, making it a versatile tool in organic synthesis. The N-oxide group can participate in redox reactions and act as a ligand, binding to metal ions and enzymes.

The chemistry of pyridine N-oxides allows for electrophilic substitution reactions, which are otherwise difficult for the parent pyridine. The N-oxide functionality can be further oxidized or reduced back to the parent pyridine, offering a range of synthetic possibilities.

Significance in Advanced Organic Synthesis and Medicinal Chemistry Intermediates

4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide holds considerable importance as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. It is most notably recognized as a crucial building block in the production of proton pump inhibitors (PPIs) like omeprazole (B731), which are widely used to treat gastrointestinal disorders. chemicalbook.compharmaffiliates.comrasayanjournal.co.in

The specific arrangement of the methoxy (B1213986) and dimethyl groups on the pyridine N-oxide core influences the molecule's reactivity, making it a valuable precursor for creating targeted therapeutic agents. Its utility as a reference standard for impurity analysis in pharmaceutical manufacturing further underscores its significance. drjcrbio.com The conversion of this intermediate into active pharmaceutical ingredients often involves reactions like methylation followed by hydroxylation to introduce further functional groups. rasayanjournal.co.in

Chemical and Physical Properties

The fundamental properties of 4-Methoxy-3,5-dimethylpyridine 1-Oxide are essential for its application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 91219-89-5 sigmaaldrich.comncats.iosimsonpharma.com
Molecular Formula C₈H₁₁NO₂ sigmaaldrich.comncats.iosimsonpharma.com
Molecular Weight 153.18 g/mol pharmaffiliates.comsimsonpharma.comnih.gov
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥95% sigmaaldrich.com

Detailed Research Findings

Research into this compound has led to the development of various synthetic routes, each with distinct characteristics. The synthesis often starts from 3,5-dimethylpyridine (B147111) (3,5-lutidine). prepchem.com One common pathway involves the oxidation of 3,5-dimethylpyridine to 3,5-dimethylpyridine-N-oxide, followed by nitration and subsequent methoxylation. epo.orggoogle.com

A key step is the nitration of 3,5-dimethylpyridine 1-oxide, which predominantly occurs at the 4-position due to the electronic influence of the N-oxide group. Following nitration, the nitro group is replaced by a methoxy group using reagents like sodium methoxide (B1231860) to yield the target compound. rasayanjournal.co.ingoogle.comprepchem.com

Several methods for the N-oxidation step have been explored, as detailed in the table below.

Synthesis Methods for this compound

MethodStarting MaterialOxidizing AgentYield (%)Purity (%)Key ObservationsSource(s)
Direct Oxidation 4-Methoxy-3,5-dimethylpyridineH₂O₂7595Balances yield and simplicity but requires high-purity starting material.
Multi-Step Synthesis 3,5-DimethylpyridineH₂O₂/HNO₃/NaOMe6090Cost-effective for large-scale production but involves complex purification.
Peracetic Acid Oxidation 4-Methoxy-3,5-dimethylpyridineCH₃COOOH6593Offers mild reaction conditions but at a higher operational cost.

The compound undergoes various chemical transformations. The N-oxide group can be reduced to the corresponding pyridine. Furthermore, the pyridine ring is susceptible to electrophilic substitution at the 2 and 6 positions due to the electron-withdrawing nature of the N-oxide. A significant reaction is its rearrangement and functionalization to form 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, a direct precursor to omeprazole. rasayanjournal.co.inepo.org This transformation can be achieved using reagents like acetic anhydride (B1165640). epo.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLHHDZWTFJIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC(=C1OC)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 4 Methoxy 3,5 Dimethylpyridine 1 Oxide

Foundational Synthetic Routes and Precursors

The common foundational route for synthesizing 4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide begins with 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). This starting material undergoes a sequence of reactions to introduce the necessary functional groups at specific positions on the pyridine (B92270) ring.

Oxidation of 3,5-Dimethylpyridine to 3,5-Dimethylpyridine N-Oxide

The initial step in the synthesis is the N-oxidation of 3,5-dimethylpyridine. chemicalbook.comtcichemicals.com This reaction introduces an oxygen atom onto the nitrogen of the pyridine ring, forming 3,5-dimethylpyridine N-oxide. chemicalbook.comtcichemicals.comsigmaaldrich.com This transformation is significant because the N-oxide group activates the pyridine ring, facilitating subsequent electrophilic substitution reactions, particularly at the 4-position. google.com

Common oxidizing agents for this step include hydrogen peroxide. patsnap.com The reaction is typically carried out with a suitable catalyst. patsnap.com The resulting 3,5-dimethylpyridine N-oxide is a stable, solid compound with a melting point between 100-104 °C. chemicalbook.comsigmaaldrich.com

Nitration Reactions

Following the N-oxidation, the next key step is the nitration of 3,5-dimethylpyridine N-oxide to produce 3,5-dimethyl-4-nitropyridine (B1356629) N-oxide. patsnap.comgoogle.compharmaffiliates.com This reaction introduces a nitro group (-NO2) at the 4-position of the pyridine ring. The N-oxide group directs the incoming nitro group to this specific position.

The nitrating agent is typically a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. patsnap.comoc-praktikum.de Sulfuric acid acts as a catalyst and a dehydrating agent in this reaction. patsnap.com Alternative nitrating agents, such as potassium nitrate (B79036) in sulfuric acid, have also been developed to offer a more environmentally friendly process by avoiding the formation of brown smoke and reducing the reliance on large quantities of nitric acid. patsnap.comgoogle.com

The reaction conditions, including temperature and reaction time, can be optimized to improve the yield and purity of the product. For instance, using potassium nitrate, the reaction can be carried out at temperatures ranging from 60°C to 120°C for 0.5 to 12 hours. patsnap.comgoogle.com

Table 1: Comparison of Nitration Methods for 3,5-Dimethylpyridine N-oxide

Nitrating AgentReaction ConditionsYieldPurityReference
Concentrated Nitric Acid / Sulfuric Acid90°C, overnightNot specified90% epo.org
Potassium Nitrate / Sulfuric Acid60-65°C, 2 hours85.7%99% patsnap.com
Nitric Acid / Toluene90°C, overnight89.66%97.21% google.com
Nitric Acid / Isopropyl EtherNot specified92.47%97.09% google.com
Nitric Acid / NitrobenzeneNot specified89.33%96.01% google.com

Nucleophilic Substitution of Nitro Groups with Methoxy (B1213986) Groups

The final step in this foundational pathway is the nucleophilic substitution of the nitro group at the 4-position with a methoxy group (-OCH3). google.com This is typically achieved by reacting 3,5-dimethyl-4-nitropyridine N-oxide with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727). google.com

This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion attacks the carbon atom at the 4-position, leading to the displacement of the nitro group. The product of this reaction is the target molecule, 4-methoxy-3,5-dimethylpyridine 1-oxide. epo.org

Advanced Synthetic Strategies

While the foundational route is widely used, research has also explored more advanced and efficient strategies for the synthesis of this compound and its derivatives.

Multi-step Synthesis Approaches

Another documented multi-step synthesis starts from 3,5-dimethylpyridine and proceeds through oxidation to the N-oxide, nitration, and reaction with dimethyl sulfate (B86663) to form 1,4-dimethoxy-3,5-dimethylpyridinium methyl sulfate. google.com This intermediate is then treated with potassium cyanide (KCN) followed by sodium methoxide to replace the nitro group with a methoxy group, ultimately leading to a precursor for 3,5-dimethyl-4-methoxypyridine-2-methanol. google.com

Regioselective Synthesis Techniques

The regioselectivity of the nitration step is crucial for the successful synthesis of this compound. The presence of the N-oxide group is key to directing the nitration to the 4-position of the pyridine ring. Recent advancements in synthetic chemistry have focused on developing highly regioselective methods for the functionalization of pyridine rings. For instance, new strategies for introducing nitrogen-containing functional groups at specific positions on the pyridine ring have been explored. acs.org While not directly applied to this specific compound in the provided context, these modern techniques highlight the ongoing efforts to achieve precise control over substitution patterns in pyridine chemistry. acs.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. These include the choice of solvent, temperature, and pressure, as well as the application of catalytic approaches to enhance reaction efficiency.

Solvent Effects on Synthetic Outcomes

The selection of an appropriate solvent is critical in the synthesis of this compound, particularly during the methoxylation of a nitro-substituted pyridine N-oxide precursor. Methanol is a commonly employed solvent for this transformation. rasayanjournal.co.inprepchem.com It serves not only as the reaction medium but also as the source of the methoxy group, typically in the form of sodium methoxide. rasayanjournal.co.ingoogle.com The use of methanol is advantageous as it facilitates the dissolution of the reactants and the sodium methoxide reagent. rasayanjournal.co.inprepchem.com

In some procedures, after the primary reaction in methanol, other solvents are introduced for purification. For instance, methylene (B1212753) chloride is used to dissolve the crude product, allowing for the removal of inorganic salts by filtration. rasayanjournal.co.inprepchem.com Ethyl acetate (B1210297) has also been mentioned in the context of pH adjustment. prepchem.comprepchem.com The choice of solvent can influence the reaction rate, yield, and the ease of product isolation.

Table 1: Solvent Usage in Synthesis and Purification

StepSolventPurpose
MethoxylationMethanolReaction medium and reagent source
Workup/PurificationMethylene ChlorideDissolution of product for filtration
Workup/PurificationEthyl AcetateUsed during pH adjustment
CrystallizationPetroleum EtherTo induce crystallization of the final product

Temperature and Pressure Optimization

Temperature is a crucial parameter that significantly influences the reaction kinetics and the formation of byproducts. The synthesis of this compound often involves a nitration step of 3,5-dimethylpyridine-N-oxide, which is typically carried out at an elevated temperature of 90°C. epo.org This is followed by a methoxylation reaction which is often performed under reflux conditions, indicating a need for higher temperatures to drive the reaction to completion. prepchem.comprepchem.comepo.org

Following the reaction, cooling is often necessary before proceeding with neutralization and extraction steps. For example, the reaction mixture is cooled to 30°C before neutralization with sodium hydroxide (B78521). epo.org The final crystallization of the product may also involve specific temperature control, such as washing the solid product with petroleum ether at 50°C. epo.org

While specific pressure conditions are not extensively detailed in the provided context, purification steps such as evaporation of solvents are carried out under reduced pressure (in vacuo) to efficiently remove the solvent without excessive heating, which could degrade the product. prepchem.comprepchem.comepo.org

Purification Methodologies for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are critical for obtaining a high-purity final product. Common techniques include pH-dependent extraction, distillation, and crystallization.

pH-dependent Extraction Techniques

This technique is particularly useful for separating the desired product from reaction mixtures containing acidic or basic impurities. After the methoxylation reaction, the pH of the solution is carefully adjusted. For instance, the pH is adjusted to 7 using 5N hydrogen chloride in ethyl acetate. prepchem.comprepchem.com In another procedure, after nitration, the acidic solution is neutralized with 10M sodium hydroxide, keeping the temperature below 30°C. epo.org This neutralization is crucial before extraction with an organic solvent like acetonitrile (B52724) or methylene chloride. epo.org The organic layer, containing the product, is then separated from the aqueous layer containing inorganic salts and other water-soluble impurities. epo.org

Distillation and Crystallization Methods

Distillation is primarily used to remove solvents from the reaction mixture under reduced pressure. epo.org This is a gentle method that avoids thermal degradation of the product.

Crystallization is a key final step for purifying the solid this compound. After evaporating the solvent, the residue is often crystallized from a suitable solvent system. Petroleum ether is a commonly used solvent for this purpose. prepchem.comepo.org The crude product is washed with warm petroleum ether to remove impurities, yielding the purified product upon filtration. epo.org In another instance, crystallization is achieved from a mixture of methylene chloride and petroleum ether. prepchem.com The purity of the final product is often confirmed by its melting point. prepchem.comprepchem.com

Table 2: Purification Techniques

TechniqueDetailsPurpose
pH-dependent ExtractionpH adjusted to neutral or basic before extraction with organic solvents like methylene chloride or acetonitrile. epo.orgTo separate the product from acidic/basic impurities and inorganic salts. epo.org
DistillationSolvents are evaporated under reduced pressure. epo.orgTo remove solvents without thermal degradation of the product.
CrystallizationThe final product is crystallized from solvents like petroleum ether or a mixture of methylene chloride and petroleum ether. prepchem.comprepchem.comepo.orgTo obtain a high-purity solid product.

Reaction Mechanisms and Reactivity Studies of 4 Methoxy 3,5 Dimethylpyridine 1 Oxide

Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Ring

The pyridine N-oxide structure is susceptible to nucleophilic attack, particularly at the positions ortho and para to the N-oxide group (C2, C6, and C4). The positive charge on the nitrogen atom can be delocalized to these positions, making them electrophilic. thieme-connect.de

While direct halogen exchange on 4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide is not extensively documented in readily available literature, the mechanisms can be inferred from reactions with similar pyridine N-oxide derivatives. Reagents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are commonly employed for such transformations. The general mechanism involves the activation of the N-oxide oxygen by the electrophilic reagent, followed by the addition of a nucleophile (e.g., chloride ion) to the ortho or para position, and subsequent elimination to yield the halogenated pyridine. scripps.educhemtube3d.com

For instance, in a related compound, 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, treatment with acetyl chloride results in the substitution of the nitro group at the 4-position with chlorine, yielding 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide. arkat-usa.org This suggests that the 4-position in such N-oxides is highly activated towards nucleophilic substitution.

A common reaction is the conversion of a pyridine N-oxide to a 2-chloropyridine (B119429). The mechanism, illustrated with phosphorus trichloride (B1173362) (PCl₃) as a representative reagent, proceeds as follows:

The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of PCl₃.

A chloride ion then attacks the C2 (ortho) position of the pyridine ring.

This is followed by the elimination of a dichlorophosphite (B8498940) leaving group, which subsequently decomposes, leading to the regeneration of the aromatic ring and the formation of the 2-chloropyridine derivative.

A significant reaction involving 4-Methoxy-3,5-dimethylpyridine 1-Oxide is its synthesis from 3,5-Dimethyl-4-nitropyridine (B1356629) 1-oxide. This transformation is a classic example of nucleophilic aromatic substitution, where the nitro group at the 4-position is displaced by a methoxy (B1213986) group.

The reaction is typically carried out using sodium methoxide (B1231860), generated in situ from sodium hydroxide (B78521) and methanol (B129727). rasayanjournal.co.in The methoxide ion acts as the nucleophile, attacking the electron-deficient C4 position, leading to the displacement of the nitro group.

ReactantReagentsProductYieldReference
3,5-Dimethyl-4-nitropyridine 1-oxideSodium Hydroxide, MethanolThis compoundHigh rasayanjournal.co.in
3,5-Dimethylpyridine-N-oxideKCN, Dimethyl sulfate (B86663)3,5-Dimethyl-4-methoxypyridine-2-carbonitrile- google.com

Another documented substitution involves the introduction of a cyano group. Starting from 3,5-dimethylpyridine-N-oxide, a series of reactions including nitration and treatment with dimethyl sulfate, followed by reaction with potassium cyanide (KCN), can yield 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. google.com

N-Oxide Group Reactivity and Transformations

The N-oxide group itself is a center of reactivity, participating in rearrangements and redox reactions that are crucial for further functionalization.

Pyridine N-oxides are known to undergo rearrangement reactions, often when treated with acylating agents like acetic anhydride (B1165640). For a related precursor, 2,3,5-trimethyl-4-methoxypyridine-N-oxide, reaction with acetic anhydride at elevated temperatures leads to an acetyl derivative. This intermediate is then saponified to yield 3,5-dimethyl-4-methoxy-pyridine-2-methanol. google.com This reaction proceeds via an initial acylation of the N-oxide oxygen, followed by an intramolecular rearrangement.

A similar and significant rearrangement occurs when this compound is treated with dimethyl sulfate. This reaction is a key step in a synthetic route to omeprazole (B731) intermediates. The initial product is a 1,4-dimethoxy-3,5-dimethylpyridinium methylsulfate (B1228091) salt, which then rearranges to form 3,5-dimethyl-4-methoxypyridine-2-methanol. google.comepo.org

ReactantReagentProductReference
2,3,5-trimethyl-4-methoxypyridine-N-oxideAcetic Anhydride3,5-dimethyl-4-methoxy-pyridine-2-methanol google.com
This compoundDimethyl Sulfate3,5-Dimethyl-4-methoxypyridine-2-methanol epo.org

The formation of this compound itself is an oxidation reaction. The precursor, 3,5-dimethyl-4-methoxypyridine, or more commonly, 3,5-lutidine, is oxidized. rasayanjournal.co.in Typical oxidizing agents for forming pyridine N-oxides include hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.derasayanjournal.co.in

The reverse reaction, the deoxygenation (reduction) of the N-oxide to the corresponding pyridine, is a common and synthetically useful transformation. This can be achieved with a variety of reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃) or catalytic hydrogenation. This reduction pathway restores the parent pyridine structure after the N-oxide group has been utilized to direct other reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The N-oxide group significantly alters the reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS). The negatively charged oxygen atom donates electron density into the ring, making it more nucleophilic and thus more reactive towards electrophiles than pyridine itself. thieme-connect.de This activation is particularly directed towards the ortho (C2, C6) and para (C4) positions.

In the case of this compound, the 4-position is already substituted. The directing effects of the remaining substituents must be considered. The methoxy group is a strongly activating, ortho-directing group, while the two methyl groups are weakly activating, ortho-directing groups. Combined with the activating effect of the N-oxide towards the ortho positions (C2 and C6), electrophilic attack is strongly favored at the C2 and C6 positions.

However, the outcome of EAS on pyridine N-oxides can be highly dependent on the reaction conditions, particularly the acidity. In strongly acidic media, the N-oxide oxygen can be protonated. The resulting pyridinium (B92312) ion is strongly deactivated towards electrophilic attack. Kinetic studies on the nitration of substituted pyridine 1-oxides have shown that the reaction can proceed on either the free base or the conjugate acid, leading to different products. scispace.com For example, 2,6-dimethyl-4-methoxy-pyridine 1-oxide undergoes nitration at the β-position (C3 or C5) when the reaction occurs on the conjugate acid. scispace.com

For this compound, given the presence of the activating methoxy and methyl groups, electrophilic substitution would be expected to occur, with the regiochemical outcome depending on the specific electrophile and reaction conditions used.

Studies on the Influence of Methoxy and Methyl Substituents on Reactivity

The reactivity of the pyridine N-oxide ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the interplay of the electronic effects of the methoxy and methyl groups, as well as the steric hindrance imposed by the methyl groups, dictates its chemical behavior.

Pyridine N-oxides, in general, are more susceptible to both electrophilic and nucleophilic substitution reactions compared to their parent pyridines. arkat-usa.org The N-oxide functional group can act as an electron-donating group through resonance, thereby activating the ring towards electrophilic attack, particularly at the 4-position. acs.org Conversely, the positively charged nitrogen atom in the N-oxide moiety makes the ring more electron-deficient than pyridine, facilitating nucleophilic attack, especially at the 2- and 4-positions. scripps.edunih.govnih.gov

The presence of the electron-donating methoxy and methyl groups in this compound is expected to further enhance the ring's reactivity towards electrophiles. However, the steric bulk of the two methyl groups at the 3 and 5-positions can hinder the approach of reagents to the adjacent 2, 4, and 6 positions. researchgate.netyoutube.com This steric hindrance can sometimes override the electronic activating effects, leading to altered regioselectivity or decreased reaction rates, particularly with bulky reagents.

Computational studies on substituted pyridine N-oxides have shown that electron-donating substituents generally lead to a greater complexation ability. researchgate.netacs.org This suggests that the oxygen atom of the N-oxide in this compound is a strong Lewis base, readily coordinating with Lewis acids.

Studies on the nitration of 3,5-disubstituted pyridine N-oxides have demonstrated that the substitution pattern can significantly influence the regioselectivity of the reaction. For instance, the nitration of 3,5-dimethoxypyridine-N-oxide results in the formation of the 2-nitro derivative, indicating that the directing effects of the methoxy groups can overcome the inherent preference for substitution at the 4-position of the pyridine N-oxide ring. researchgate.net

The following tables summarize the general influence of substituents on the reactivity of pyridine N-oxides, which can be used to infer the reactivity of this compound.

Table 1: Influence of Substituent Electronic Effects on the Reactivity of Pyridine N-Oxides

Substituent TypePositionEffect on Electron DensityReactivity towards ElectrophilesReactivity towards Nucleophiles
Electron-Donating (e.g., -OCH₃, -CH₃)4IncreasesIncreasesDecreases
Electron-Donating (e.g., -CH₃)3, 5IncreasesIncreasesDecreases
Electron-Withdrawing (e.g., -NO₂)4DecreasesDecreasesIncreases

Table 2: Regioselectivity in Reactions of Substituted Pyridine N-Oxides

ReactantReaction TypeMajor Product Position(s)Notes
Pyridine N-OxideElectrophilic Substitution (Nitration)4The N-oxide group directs to the para position. acs.org
Pyridine N-OxideNucleophilic Substitution2, 4The positive charge on nitrogen stabilizes the intermediate. nih.govnih.gov
3,5-Dimethoxypyridine-N-oxideElectrophilic Substitution (Nitration)2The directing effect of the methoxy groups overrides the N-oxide's preference. researchgate.net

Derivatization and Functionalization of 4 Methoxy 3,5 Dimethylpyridine 1 Oxide

Synthesis of Chloromethyl Derivatives

The introduction of a chloromethyl group at the 2-position of 4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide is a pivotal step in the synthesis of various pharmaceuticals. This transformation is typically achieved through the chlorination of the corresponding 2-hydroxymethyl derivative.

A common method involves reacting 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride. guidechem.comprepchem.com For instance, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine can be dissolved in a suitable solvent like dichloromethane (B109758) and treated with thionyl chloride at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. prepchem.com The resulting product, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, can then be isolated. prepchem.com

Another approach utilizes a POCl₃/CH₂Cl₂/Et₃N system as a highly selective chlorinating reagent, which allows for the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine under mild conditions. scispace.com Optimization of reaction conditions, including solvent choice and temperature, is crucial for maximizing yield and minimizing side reactions. For example, using dichloromethane as a solvent for chlorination has been shown to reduce the formation of unwanted byproducts compared to toluene.

A greener chemistry approach has also been developed for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride. This method involves a three-step process starting from 3,5-Dimethyl-4-nitropyridine-1-oxide, with the final chlorination step being carried out on 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine. rasayanjournal.co.inresearchgate.net

The synthesis of the precursor, 4-methoxy-3,5-dimethylpyridine 1-oxide, often begins with 3,5-lutidine. rasayanjournal.co.in This involves oxidation to 3,5-dimethyl pyridine-N-oxide, followed by nitration to yield 3,5-dimethyl-4-Nitro pyridine-N-oxide. rasayanjournal.co.in Subsequent methoxylation with sodium methoxide (B1231860) furnishes this compound. rasayanjournal.co.ingoogle.com

Starting Material Reagents Product Key Conditions Reference
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineThionyl chloride, Methylene (B1212753) chloride2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride0°C to room temperature prepchem.com
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineSulfuryl chloride, Dichloromethane2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideIce bath, then room temperature guidechem.com
2-methylpyridine N-oxide derivativePOCl₃, CH₂Cl₂, Et₃N2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridineMild conditions scispace.com
2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridineChlorinating agent2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloridePart of a three-step green synthesis rasayanjournal.co.inresearchgate.net

Synthesis of Hydroxymethyl Derivatives

The synthesis of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is a crucial prerequisite for obtaining the chloromethyl derivative. One established method involves the hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate (B1210297). prepchem.com This reaction is typically carried out by dissolving the acetate precursor in ethanol (B145695) and treating it with a sodium hydroxide (B78521) solution at 0°C, followed by stirring at room temperature. prepchem.com After workup, which includes extraction with methylene chloride and crystallization from petroleum ether, 4-methoxy-3,5-dimethyl-2-pyridylmethanol is obtained with a melting point of 49°-51°C. prepchem.com

An alternative route starts from 3,5-Dimethyl-4-methoxypyridine-1-oxide. rasayanjournal.co.in This compound undergoes methylation and subsequent hydroxylation using reagents like dimethyl sulfate (B86663), ammonium (B1175870) persulfate, and hydrogen peroxide to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine. rasayanjournal.co.inresearchgate.net Another patent describes the conversion of 2,3,5-dimethyl-4-methoxypyridine-N-oxide to 3,5-dimethyl-4-methoxy-2-hydroxy-methylpyridine by refluxing with sodium hydroxide after initial treatment with acetic anhydride (B1165640). epo.org

A process starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile has also been developed. google.com This involves catalytic hydrogenation to 3,5-dimethyl-4-methoxypyridine-2-methanamine, followed by diazotization with sodium nitrite (B80452) in an acidic aqueous solution to yield 3,5-dimethyl-4-methoxypyridine-2-methanol. google.com

Starting Material Reagents Product Key Conditions Reference
(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetateSodium hydroxide, Ethanol4-methoxy-3,5-dimethyl-2-pyridylmethanol0°C to room temperature prepchem.com
3,5-Dimethyl-4-methoxypyridine-1-oxideDimethyl sulfate, Ammonium persulfate, Hydrogen peroxide2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridineMethylation followed by hydroxylation rasayanjournal.co.inresearchgate.net
2,3,5-dimethyl-4-methoxypyridine-N-oxideAcetic anhydride, then Sodium hydroxide3,5-dimethyl-4-methoxy-2-hydroxy-methylpyridineReflux epo.org
3,5-dimethyl-4-methoxypyridine-2-carbonitrileCatalytic hydrogenation, then Sodium nitrite3,5-dimethyl-4-methoxypyridine-2-methanolTwo-step process google.com

Further Functionalization of Side Chains

The chloromethyl and hydroxymethyl derivatives of this compound are not merely synthetic endpoints but versatile intermediates for further side-chain modifications. The chloromethyl group, being a good leaving group, is particularly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

For example, the chloromethyl derivative readily reacts with thiols, amines, and phenols, enabling the construction of more complex molecular scaffolds. google.com This reactivity is fundamental to the synthesis of proton pump inhibitors like omeprazole (B731) and esomeprazole, where the chloromethyl pyridine derivative is coupled with a benzimidazole (B57391) thiol. drugfuture.comchemicalbook.com

The hydroxymethyl group can also be a site for further functionalization. While its primary role in this context is often as a precursor to the more reactive chloromethyl group, it can also be esterified or etherified to introduce different side chains.

Formation of Complex Molecular Architectures from this compound as a Building Block

The true utility of this compound and its derivatives lies in their role as building blocks for constructing complex, pharmacologically active molecules. google.com The most prominent examples are the proton pump inhibitors omeprazole and esomeprazole. guidechem.comdrugfuture.com

The synthesis of omeprazole involves the condensation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine with 5-methoxy-2-mercaptobenzimidazole (B30804) in the presence of a base like sodium hydroxide. drugfuture.comchemicalbook.com This reaction forms a thioether linkage. The subsequent step is the oxidation of the thioether to a sulfoxide, yielding omeprazole. drugfuture.comsphinxsai.com

The strategic placement of the methoxy (B1213986) and methyl groups on the pyridine ring, combined with the reactive handle provided by the chloromethyl group, makes this building block exceptionally valuable for creating the specific molecular architecture required for potent inhibition of the gastric proton pump. sphinxsai.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 3,5 Dimethylpyridine 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of hydrogen, carbon, and other magnetically active nuclei.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for assigning the specific atoms within the molecular structure of 4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide.

In ¹H NMR, the symmetry of the molecule results in two primary signals. The protons of the two equivalent methyl groups (at positions 3 and 5) typically appear as a singlet, as do the protons of the methoxy (B1213986) group at position 4. The two protons on the pyridine (B92270) ring (at positions 2 and 6) are also chemically equivalent and produce a single signal.

In ¹³C NMR, distinct signals are observed for each unique carbon atom. The N-oxide functionality and the methoxy substituent significantly influence the chemical shifts of the ring carbons. Typically, the carbons directly bonded to the nitrogen (C2/C6) and the oxygen of the methoxy group (C4) show characteristic downfield shifts.

While specific spectral data for 4-Methoxy-3,5-dimethylpyridine 1-Oxide is not extensively published in readily available literature, typical chemical shifts can be inferred from related pyridine N-oxide structures. rsc.org For instance, in similar 4-substituted pyridine N-oxides, the ring protons often appear in the range of δ 8.1-8.3 ppm, while methyl group protons are found further upfield. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment Nucleus Predicted Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity
H-2, H-6¹H8.1 - 8.3s
3,5-di-CH₃¹H2.3 - 2.5s
4-OCH₃¹H3.8 - 4.0s
C-2, C-6¹³C138 - 140
C-3, C-5¹³C126 - 128
C-4¹³C158 - 162
3,5-di-CH₃¹³C17 - 20
4-OCH₃¹³C55 - 60

Note: These are estimated values based on analogous compounds. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity Elucidation

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, mapping out the atomic connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show cross-peaks connecting the proton signal of the methyl groups to the methyl carbon signal, the methoxy protons to the methoxy carbon, and the ring protons (H2/H6) to their corresponding carbons (C2/C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range connectivity (typically over 2-3 bonds). Key correlations would include:

A cross-peak between the methoxy protons (4-OCH₃) and the C4 carbon of the ring, confirming the attachment of the methoxy group.

Correlations between the methyl protons (3,5-di-CH₃) and the adjacent ring carbons (C3/C5, C2/C6, and C4).

Correlations between the ring protons (H2/H6) and the nearby ring carbons (C2/C6, C3/C5, and C4).

These 2D experiments provide a definitive "fingerprint" of the molecule's scaffold, leaving no ambiguity in the structural assignment. researchgate.net

¹⁵N NMR for Nitrogen Environment Characterization

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in a pyridine N-oxide is significantly different from that in a standard pyridine. The N-oxide nitrogen is considerably more shielded. researchgate.net For pyridine N-oxide itself, the ¹⁵N chemical shift is around -87 ppm (relative to nitromethane), and this value is influenced by substituents on the ring. researchgate.net The presence of electron-donating groups like the methoxy and methyl groups in this compound would be expected to further increase the shielding of the nitrogen atom. researchgate.net

Solvent-Dependent NMR Studies

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. Comparing spectra recorded in different solvents, such as non-polar chloroform-d (B32938) (CDCl₃) and polar dimethyl sulfoxide-d₆ (DMSO-d₆), can provide valuable information. The highly polar N-O bond in pyridine N-oxides makes them sensitive to solvent effects. uw.edu.pl Protic solvents or those capable of hydrogen bonding can interact with the N-oxide oxygen, leading to significant changes in the electron density distribution and, consequently, the chemical shifts of the ring protons and carbons. uw.edu.pl For pyridine N-oxide, the range of solvent-induced shifts on the nitrogen shielding can be as large as 30 ppm, primarily due to hydrogen bonding from the solvent to the N-oxide oxygen atom. uw.edu.plresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent tool for identifying the functional groups present. For this compound, the IR spectrum would display several characteristic absorption bands. The most definitive of these is the N-O stretching vibration, which is a hallmark of N-oxides and typically appears as a strong band. Other key vibrations include C-H stretching from the methyl and aromatic groups, C-O stretching of the methoxy group, and various C=C and C=N stretching vibrations from the pyridine ring.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-O StretchPyridine N-Oxide1200 - 1300Strong
C-O-C Asymmetric StretchMethoxy (Aryl-Alkyl Ether)1230 - 1275Strong
C-O-C Symmetric StretchMethoxy (Aryl-Alkyl Ether)1020 - 1075Medium
C=C / C=N Ring StretchPyridine Ring1450 - 1630Medium-Strong
C-H Stretch (sp³)Methyl Groups2850 - 3000Medium
C-H Stretch (sp²)Pyridine Ring3000 - 3100Medium-Weak

Source: Inferred from data for 4-methoxypyridine (B45360) N-oxide and general IR correlation tables. ias.ac.in

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Interactions

UV/Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is dominated by π → π* transitions associated with the aromatic pyridine ring system. The N-oxide group and the methoxy substituent both act as auxochromes, modifying the energy and intensity of these transitions compared to unsubstituted pyridine. The N-oxide group, in particular, tends to cause a significant red-shift (a shift to longer wavelengths) of the primary absorption band. For example, calculated UV-Vis spectra for related molecules like 4-(N,N-dimethylamino)pyridine (DMAPy) show strong transitions in the 200-300 nm range. researchgate.net The exact position of the absorption maximum (λ_max) is sensitive to the solvent, with more polar solvents often causing further shifts in the absorption bands.

Advanced Spectroscopic Techniques for Surface and Solid-State Analysis (e.g., DNP-SENS)

The characterization of solid-state materials and surface species presents unique challenges to conventional analytical techniques due to low sample concentration at interfaces, spectral broadening, and inherently low sensitivity. Advanced spectroscopic methods are therefore essential for elucidating the structural and electronic properties of compounds like this compound in the solid state or when adsorbed onto a surface.

Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy (DNP-SENS) has become a transformative tool for the analysis of surfaces and solid materials. nih.gov This technique dramatically boosts the signal intensity in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, often by several orders of magnitude, enabling the detection of nuclei at surfaces and in low concentrations that would otherwise be impossible to observe. nih.govelsevierpure.com

The fundamental principle of DNP involves transferring the high polarization of unpaired electrons to the surrounding nuclear spins through microwave irradiation near the electron paramagnetic resonance (EPR) frequency. youtube.com In a typical DNP-SENS experiment, the sample of interest is impregnated with a solution containing a stable biradical, known as a polarizing agent (e.g., TEKPol or AMUPOL), which serves as the source of the unpaired electrons. nih.govyoutube.com The sample is then cooled to cryogenic temperatures (typically around 100 K) and subjected to high-power microwave irradiation, which transfers polarization from the electrons to the nuclei in the sample, significantly enhancing the NMR signal. uchicago.edu

While direct DNP-SENS studies specifically targeting this compound are not extensively documented in the literature, the utility of the technique for closely related pyridine compounds provides a clear framework for its potential applications. Research has shown that DNP-SENS is exceptionally powerful for studying the adsorption and reaction of pyridine derivatives on various surfaces, such as catalysts and metal oxides. nih.govresearchgate.net

For instance, DNP-SENS can be employed to probe the nature of acidic sites on a catalyst surface. Pyridine and its derivatives are often used as probe molecules; the ¹⁵N chemical shift of the pyridine nitrogen is highly sensitive to its chemical environment. researchgate.net By adsorbing a compound like this compound onto a solid support (e.g., silica, alumina, or a zeolite), DNP-SENS could differentiate between molecules interacting with Brønsted acid sites, Lewis acid sites, or weaker hydrogen-bonding sites on the surface. chemrxiv.org This information is critical for understanding reaction mechanisms in heterogeneous catalysis, where the compound might be an intermediate or a final product.

The detailed research findings from such a hypothetical study would allow for the precise assignment of surface species. The expected data could be presented as follows, illustrating how different interaction sites would lead to distinct NMR signals.

Table 1: Hypothetical ¹⁵N DNP-SENS Data for this compound Adsorbed on γ-Alumina

Interaction SiteExpected ¹⁵N Chemical Shift Range (ppm)Inferred Nature of Interaction
Site A200 - 220Physisorbed or weakly H-bonded to surface hydroxyl groups
Site B140 - 160Coordinated to Lewis acid sites (e.g., five-coordinate Al³⁺)
Site C90 - 110Strongly coordinated to potent Lewis acid sites or specific facet locations

Note: Chemical shift values are illustrative and based on published data for pyridine on similar surfaces. researchgate.net The actual values for this compound would need to be determined experimentally.

Furthermore, DNP-enhanced ssNMR could provide detailed structural information on the bulk, crystalline form of this compound. As this compound is a known intermediate and impurity in pharmaceutical synthesis, confirming its solid-state structure and identifying different polymorphs is crucial for quality control. drjcrbio.com DNP-ssNMR could facilitate the acquisition of high-resolution ¹³C and ¹⁵N spectra, enabling the resolution of distinct signals for each carbon and nitrogen atom in the molecule, even in complex mixtures or formulations.

Table 2: Expected Solid-State NMR Resonances for Crystalline this compound

AtomExpected ¹³C Chemical Shift Range (ppm)Expected ¹⁵N Chemical Shift Range (ppm)
C2/C6145 - 155-
C3/C5120 - 130-
C4160 - 170-
-CH₃15 - 25-
-OCH₃55 - 65-
N1-Oxide-90 - 120

Note: These are estimated chemical shift ranges based on standard solution-state NMR and solid-state NMR principles for similar organic compounds.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3,5 Dimethylpyridine 1 Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

There are no published studies detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and molecular geometry of 4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide. Such a study would typically involve geometry optimization to find the lowest energy conformation of the molecule and subsequent calculations to determine properties like:

Bond lengths and angles: Precise distances between atoms and the angles between chemical bonds.

Dihedral angles: The rotational conformation of the molecule, particularly around the methoxy (B1213986) group.

Electronic properties: Distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

Without dedicated research, data tables for these properties cannot be generated.

Reaction Pathway Analysis and Transition State Modeling

Information regarding the theoretical analysis of reaction pathways involving 4-Methoxy-3,5-dimethylpyridine 1-Oxide is not available. While its role in the synthesis of other compounds is known, the mechanisms of these reactions have not been modeled using computational methods. A theoretical study in this area would focus on:

Identifying transition states: Calculating the high-energy structures that exist between reactants and products.

Calculating activation energies: Determining the energy barrier that must be overcome for a reaction to occur.

Mapping the potential energy surface: Visualizing the energy landscape of a chemical reaction.

Research on these specific computational analyses for this compound has not been found.

Prediction of Spectroscopic Parameters

There are no available computational studies that predict the spectroscopic parameters of this compound. Theoretical calculations are often used to complement experimental data by predicting spectra such as:

NMR Spectra: Calculation of 1H and 13C chemical shifts.

Vibrational Spectra: Prediction of infrared (IR) and Raman frequencies and intensities, which correspond to the vibrational modes of the molecule.

UV-Vis Spectra: Calculation of electronic transitions to predict absorption wavelengths.

While experimental NMR data is mentioned for this compound in patent literature, the corresponding theoretically predicted values from computational models are absent from scientific publications. google.com

Molecular Dynamics Simulations for Conformational Analysis

No studies employing molecular dynamics (MD) simulations for the conformational analysis of this compound have been identified. MD simulations would provide insight into the dynamic behavior of the molecule over time, including:

Conformational flexibility: How the molecule changes shape, particularly the rotation of the methyl and methoxy groups.

Solvent effects: How the molecule interacts with its environment in a solution.

Intermolecular interactions: How molecules of the compound interact with each other.

This area of computational study remains unexplored for this compound.

Applications of 4 Methoxy 3,5 Dimethylpyridine 1 Oxide in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds

4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide serves as a crucial precursor in the synthesis of a variety of substituted pyridine (B92270) derivatives, which are core structures in many biologically active compounds. The presence of the N-oxide functionality, the methoxy (B1213986) group, and the two methyl groups on the pyridine ring allows for regioselective functionalization, making it a strategic starting material for elaborate molecular designs.

One of the most prominent applications of this compound is in the synthesis of functionalized picolines. The N-oxide group activates the adjacent methyl groups for further chemical transformations. For instance, it is a key intermediate in the production of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine and subsequently 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. These transformations typically involve reactions such as the Polonovski-type rearrangement or treatment with activating agents to facilitate nucleophilic substitution at one of the methyl positions.

While its application is well-documented in the synthesis of specific pharmaceutical intermediates, the reactivity of the pyridine N-oxide moiety suggests a broader potential for constructing other heterocyclic systems. Pyridine N-oxides, in general, are known to participate in cycloaddition reactions and can be functionalized at various positions on the ring, opening avenues for the synthesis of fused heterocyclic systems. For example, the electronic nature of 4-Methoxy-3,5-dimethylpyridine 1-Oxide, with its electron-donating methoxy and methyl groups, influences the reactivity of the pyridine ring, making it amenable to specific synthetic strategies for creating novel heterocyclic scaffolds.

Utilization in the Preparation of Specific Pharmaceutical Precursors

The most significant and well-documented application of this compound is as a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Specifically, it is a key precursor for the blockbuster drugs Omeprazole (B731) and its S-enantiomer, Esomeprazole.

The synthetic pathway to Omeprazole involves the conversion of this compound into 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This is typically achieved through a series of steps that may include hydroxymethylation of one of the methyl groups followed by chlorination. The resulting chloromethyl derivative is then coupled with 5-methoxy-2-mercaptobenzimidazole (B30804) to form the sulfide precursor of Omeprazole, which is subsequently oxidized to the final sulfoxide drug.

The synthesis of these pharmaceutical precursors is a multi-step process where the structural integrity and functionality of the pyridine ring, provided by this compound, are crucial for the final biological activity of the drug. The methoxy and dimethyl substitutions on the pyridine ring are essential components of the final structure of Omeprazole and Esomeprazole, contributing to their efficacy in inhibiting the gastric H+/K+-ATPase.

Precursor SynthesizedFinal Drug ProductTherapeutic Class
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideOmeprazoleProton Pump Inhibitor
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideEsomeprazoleProton Pump Inhibitor

General Utility as a Versatile Synthetic Building Block

Beyond its specific role in the synthesis of PPIs, this compound possesses characteristics that make it a versatile building block for a broader range of organic molecules. The N-oxide functionality not only activates the α- and γ-positions of the pyridine ring towards nucleophilic attack but can also act as an internal oxidant.

The electron-rich nature of the pyridine ring, due to the methoxy and dimethyl substituents, influences its reactivity in various organic transformations. This allows for the introduction of a wide array of functional groups, enabling the construction of diverse molecular scaffolds. For instance, the N-oxide can direct metallation to the C2 or C6 positions, allowing for the introduction of various electrophiles.

Furthermore, pyridine N-oxides are known to undergo [3+2] and [4+3] cycloaddition reactions with suitable dipolarophiles, providing access to complex fused and bridged heterocyclic systems. While specific examples for this compound in such reactions are not extensively documented in readily available literature, the inherent reactivity of its core structure suggests its potential as a synthon for generating molecular diversity. The ability to deoxygenate the N-oxide at a later stage of a synthetic sequence further adds to its versatility, allowing for the final product to be a substituted pyridine.

Exploration in Catalytic Systems

The application of this compound in catalytic systems is an area of growing interest, primarily stemming from the known coordination chemistry and catalytic activity of pyridine N-oxides in general. Pyridine N-oxides can function as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. The oxygen atom of the N-oxide can act as a hard donor, while the pyridine ring offers a platform for electronic and steric tuning of the resulting metal complex.

The electron-donating methoxy and methyl groups in this compound enhance the electron density on the oxygen atom, potentially increasing its Lewis basicity and its ability to coordinate to metal centers. This could lead to the formation of more active or selective catalysts for reactions such as oxidations, cross-coupling reactions, and polymerizations.

Moreover, pyridine N-oxides have been explored as organocatalysts, where the N-oxide oxygen acts as a Lewis base to activate substrates. Given its electron-rich nature, this compound could potentially serve as an effective organocatalyst in various reactions. While specific, detailed research on the catalytic applications of this compound is still emerging, the foundational knowledge of pyridine N-oxide chemistry strongly suggests its potential in this field.

Industrial Synthesis and Process Optimization for 4 Methoxy 3,5 Dimethylpyridine 1 Oxide and Its Intermediates

Scalable Production Methods

The large-scale synthesis of 4-Methoxy-3,5-dimethylpyridine (B123045) 1-Oxide is predominantly achieved through a multi-step process starting from either 3,5-dimethylpyridine (B147111) (3,5-lutidine) or 2,3,5-trimethylpyridine. The route originating from 3,5-lutidine is common in industrial applications. prepchem.comepo.orggoogle.com

The general synthetic pathway involves three key transformations:

N-Oxidation: The starting pyridine (B92270) derivative is oxidized to its corresponding N-oxide.

Nitration: The N-oxide is nitrated at the 4-position of the pyridine ring.

Methoxylation: The nitro group at the 4-position is substituted with a methoxy (B1213986) group to yield the final product.

One scalable method starts with the N-oxidation of 3,5-lutidine using an oxidizing agent like hydrogen peroxide in acetic acid. prepchem.comgoogle.com The resulting 3,5-dimethylpyridine-N-oxide is then subjected to nitration. A common nitrating mixture is a combination of concentrated sulfuric acid and nitric acid, which yields 3,5-dimethyl-4-nitropyridine-N-oxide. epo.orggoogle.com In the final step, this nitro-intermediate is treated with a methoxide (B1231860) source, typically sodium methoxide in methanol (B129727), to replace the nitro group and form 4-Methoxy-3,5-dimethylpyridine 1-Oxide. rasayanjournal.co.in

Patented industrial processes demonstrate the scalability of this synthesis. For example, a procedure starting with 15 kg of 3,5-lutidine to produce 14.9 kg of 3,5-dimethylpyridine-N-oxide has been described. prepchem.comepo.org A subsequent step details the use of 3.5 kg of this N-oxide for the nitration and methoxylation sequence, yielding 2.4 kg of this compound with a purity of 90%. epo.orggoogle.com Another patented method, which also starts from 3,5-lutidine N-oxide, reports achieving a final product purity of over 99.8% and a total molar yield exceeding 85%, highlighting its suitability for industrial production.

An alternative, though sometimes more complex, route begins with 2,3,5-trimethylpyridine. google.com This starting material also undergoes N-oxidation, followed by nitration to 2,3,5-trimethyl-4-nitropyridine-N-oxide. Subsequent reaction with sodium methoxide replaces the nitro group to form 2,3,5-trimethyl-4-methoxypyridine-N-oxide. This intermediate is then further processed to introduce functionality at the 2-methyl group. google.com

Below is a table summarizing the common scalable production routes.

Table 1: Comparison of Scalable Synthesis Routes for this compound

Starting MaterialKey Intermediate(s)Key ReagentsReported Yield/PurityReference
3,5-Dimethylpyridine (3,5-Lutidine)3,5-Dimethylpyridine-N-oxide; 3,5-Dimethyl-4-nitropyridine-N-oxideH₂O₂/Acetic Acid; H₂SO₄/HNO₃; Sodium Methoxide90% Purity epo.orggoogle.com
3,5-Dimethylpyridine-N-oxide4-Nitro-3,5-dimethylpyridine-N-oxideNitric Acid/Sulfuric Acid; Sodium Methoxide/Methanol>85% Molar Yield; >99.8% Purity
2,3,5-Trimethylpyridine2,3,5-Trimethylpyridine-N-oxide; 2,3,5-Trimethyl-4-nitropyridine-N-oxideH₂O₂/Acetic Acid; H₂SO₄/HNO₃; Sodium Methoxide89% Purity (for methoxy intermediate) epo.org
3,5-Dimethylpyridine-2-carbonitrile3,5-Dimethyl-4-methoxypyridine-2-carbonitrileOxidation, Nitration, Cyanation, Methoxylation40-50% Overall Yield google.comgoogleapis.com

Strategies for Impurity Control and Management

Maintaining high purity is critical for pharmaceutical intermediates. In the synthesis of this compound, impurities can arise from unreacted starting materials, by-products of side reactions, or subsequent degradation.

Common impurities include:

Unreacted 3,5-dimethyl-4-nitropyridine-N-oxide: Incomplete methoxylation can leave residual nitro-intermediate in the final product. Process control, such as monitoring the reaction to completion using techniques like HPLC and extending reaction times if necessary, is a key strategy to minimize this impurity. rasayanjournal.co.in

Isomeric By-products: Although the 4-position is electronically favored for nitration, minor amounts of other isomers could potentially form.

Residual Solvents and Reagents: Solvents like methanol, toluene, and methylene (B1212753) dichloride, and reagents such as acids and bases must be effectively removed. rasayanjournal.co.in

Purification strategies employed on an industrial scale often involve a series of work-up procedures:

Neutralization/pH Adjustment: After the methoxylation step, the reaction mixture is often neutralized. For instance, using glacial acetic acid or hydrochloric acid to neutralize excess sodium methoxide precipitates sodium salts which can be filtered off. rasayanjournal.co.in The final product itself can be isolated by adjusting the pH of the aqueous layer to 8.0-8.5.

Extraction: The product is typically extracted from the aqueous reaction mixture using an organic solvent like methylene dichloride or toluene. epo.orgrasayanjournal.co.in Multiple extractions ensure efficient recovery.

Washing and Drying: The combined organic layers are washed, often with water or brine, to remove water-soluble impurities. The organic phase is then dried using agents like magnesium sulfate (B86663) or sodium sulfate. epo.org

Crystallization/Precipitation: The final product is often isolated as a solid by evaporating the solvent. epo.org Washing the solid product with a non-polar solvent, such as petroleum ether, can help remove less polar impurities, leading to purities of 90% or higher. epo.orggoogleapis.com

Green Chemistry Principles in Synthesis

Modern chemical manufacturing places increasing emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

The synthesis involves significant quantities of solvents such as methanol, acetonitrile (B52724), and chlorinated solvents like methylene dichloride. prepchem.comepo.orgrasayanjournal.co.in Green process optimization focuses on both reducing the total volume of solvent used and implementing recovery and recycling systems. For example, process optimization studies have demonstrated that the quantity of methanol used in the methoxylation and subsequent steps can be reduced by half. rasayanjournal.co.in In large-scale operations, distillation and evaporation steps are coupled with condensation systems to recover solvents for reuse in subsequent batches, thereby reducing both costs and volatile organic compound (VOC) emissions. prepchem.comrasayanjournal.co.in Furthermore, developing processes that occur in a single pot without the isolation of intermediates can significantly reduce solvent usage for extraction and purification. rasayanjournal.co.in

The choice of reagents is a core aspect of green chemistry.

Oxidation: The initial N-oxidation step commonly uses hydrogen peroxide, which is considered a relatively green oxidizing agent as its primary by-product is water. prepchem.comgoogle.com

Nitration: Traditional nitration with a mixture of concentrated nitric and sulfuric acids is effective but generates significant acidic waste and can produce hazardous nitrogen oxide (NOx) gas by-products (brown fumes). google.comgoogle.com A greener alternative that has been developed involves replacing nitric acid with potassium nitrate (B79036) as the nitrating agent. google.compatsnap.com This method is reported to shorten reaction times, improve yields, and, crucially, avoid the evolution of NOx gases, leading to a friendlier operating environment and less pollution. google.compatsnap.com

Another green improvement involves the by-products of neutralization. One optimized process generates ammonium (B1175870) sulfate as a single, marketable by-product, avoiding the production of a mixed salt waste stream that would require disposal. rasayanjournal.co.in

Process Economics and Efficiency Studies

Cycle Time: The duration of the entire process, from charging the first reactor to isolating the final product, is a critical economic factor. Optimized processes that reduce reaction times and eliminate the need to isolate intermediates can significantly improve plant throughput and reduce energy consumption. For example, certain process improvements have been shown to cut the reaction time cycle by nearly half. rasayanjournal.co.in

Raw Material Costs: The choice of starting material (e.g., 3,5-lutidine vs. 2,3,5-trimethylpyridine) and reagents influences costs. While 3,5-lutidine is a common starting point, the efficiency of each subsequent step is crucial. The use of expensive reagents or catalysts would negatively impact the process economics unless the resulting increase in yield or purity justifies the cost.

Waste Management: The cost of treating and disposing of waste streams, particularly acidic and organic waste, is a significant operational expense. Greener processes that minimize waste or create sellable by-products, such as the generation of ammonium sulfate instead of mixed salt waste, can substantially improve the economic profile of the synthesis. rasayanjournal.co.in

Efficiency studies focus on optimizing reaction conditions (temperature, pressure, reaction time), reagent stoichiometry, and purification methods to maximize yield and purity while minimizing costs and environmental impact.

Q & A

Q. What are the primary synthetic routes for 4-Methoxy-3,5-dimethylpyridine 1-Oxide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via oxidation of 4-Methoxy-3,5-dimethylpyridine using hydrogen peroxide or peracids under controlled conditions. Key steps include:

  • Oxidation : Reaction with hydrogen peroxide in acetic acid at 100°C for 0.5–1.5 hours .
  • Purification : Adjusting pH to 8 with hydrochloric acid and isolating the product via crystallization . Yield optimization requires precise temperature control and reagent stoichiometry, as excess oxidizing agents may lead to over-oxidation byproducts .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : The methoxy group (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.3 ppm) are diagnostic. The N-oxide group deshields adjacent protons, shifting pyridine ring protons upfield .
  • IR : A strong absorption band near 1250–1300 cm⁻¹ confirms the N-O stretch .
  • MS : Molecular ion peaks at m/z 167 (C₉H₁₃NO₂) and fragmentation patterns validate the structure .

Q. What are the common chemical reactions involving this compound, and what products are formed?

  • Substitution : Methoxy or methyl groups react with nucleophiles (e.g., azides, halides) to form derivatives like 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine .
  • Reduction : Catalytic hydrogenation removes the N-oxide group, yielding 4-Methoxy-3,5-dimethylpyridine .
  • Functionalization : Used to synthesize omeprazole intermediates via sulfonylation or alkylation .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing methoxy with hydroxy groups) alter the compound’s reactivity and biological activity?

  • Reactivity : Hydroxy groups increase susceptibility to oxidation but enhance hydrogen-bonding interactions, affecting solubility and stability .
  • Biological Activity : The N-oxide moiety in this compound enhances interactions with biomolecules (e.g., proton pump enzymes), making it a precursor for gastric-acid inhibitors like omeprazole . Comparative studies with 4-Hydroxy-3,5-dimethylpyridine show reduced metabolic stability .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Byproduct Analysis : Common impurities include over-oxidized pyridine derivatives and unreacted starting material. HPLC with UV detection (λ = 280 nm) monitors purity .
  • Optimization : Use stoichiometric hydrogen peroxide, maintain reaction temperatures below 110°C, and employ phase-transfer catalysts to improve selectivity .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

  • Storage Recommendations : Store in airtight containers at 2–8°C in a dry environment. Exposure to moisture accelerates hydrolysis of the N-oxide group .
  • Decomposition : At temperatures >150°C, thermal degradation produces 3,5-dimethylpyridine and methoxy radicals .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
  • Docking Simulations : Model interactions with H⁺/K⁺ ATPase (target for omeprazole) to optimize substituent positions for binding affinity .

Q. How can the compound be functionalized for use in metal-organic frameworks (MOFs) or catalytic systems?

  • Coordination Chemistry : The N-oxide group acts as a ligand for transition metals (e.g., ruthenium) in asymmetric catalysis .
  • MOF Design : Functionalize the pyridine ring with carboxylate groups to enhance metal-binding capacity .

Methodological and Analytical Questions

Q. What chromatographic techniques (HPLC, TLC) are optimal for purity analysis, and how are mobile phases tailored for this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min. Retention time ≈ 6.2 minutes .
  • TLC : Silica gel plates with ethyl acetate:hexane (3:7) yield an Rf of 0.45 .

Q. How do solvent polarity and pH affect the compound’s solubility and reaction kinetics?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in non-polar solvents (e.g., hexane) .
  • pH Effects : Under acidic conditions (pH < 3), protonation of the N-oxide group increases water solubility .

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